6-Chloro-2-(pyridin-3-yl)imidazo[1,2-b]pyridazine

Haspin kinase Kinase inhibitor SAR

Researchers targeting Haspin kinase require probes free of CDK1/Cyclin B cross-reactivity-a limitation of CHR-6494 that confounds mitotic readouts. This 6-chloro precursor enables rapid parallel SNAr at the solvent-exposed 6-position while the pre-installed 2-(pyridin-3-yl) group ensures hinge-binding affinity (Glu606, Cys608). • Derivatization yields inhibitors with Haspin IC₅₀ in single-digit nM range & >10-fold selectivity over CDK1 (Elie et al. 2020). • Co-crystal template (PDB 7AVQ, 2.05 Å) guides rational design. • Also serves as PROTAC warhead: 6-position tolerates bulky linker substituents.

Molecular Formula C11H7ClN4
Molecular Weight 230.65 g/mol
Cat. No. B12836525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(pyridin-3-yl)imidazo[1,2-b]pyridazine
Molecular FormulaC11H7ClN4
Molecular Weight230.65 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CN3C(=N2)C=CC(=N3)Cl
InChIInChI=1S/C11H7ClN4/c12-10-3-4-11-14-9(7-16(11)15-10)8-2-1-5-13-6-8/h1-7H
InChIKeyGSBHZRAODFNQSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-(pyridin-3-yl)imidazo[1,2-b]pyridazine: Identity & Sourcing


6-Chloro-2-(pyridin-3-yl)imidazo[1,2-b]pyridazine (CAS 1125406-92-9; molecular formula C₁₁H₇ClN₄; molecular weight 230.65 g/mol) is a disubstituted imidazo[1,2-b]pyridazine heterocycle. The imidazo[1,2-b]pyridazine core is a recognized privileged scaffold in kinase inhibitor drug discovery, with derivatives demonstrating activity against targets such as Haspin kinase, PDE10, and IKKβ. [1] This specific substitution pattern features a chlorine atom at the 6-position of the pyridazine ring and a pyridin-3-yl moiety at the 2-position of the imidazole ring, constituting a discrete chemical entity within the broader imidazo[1,2-b]pyridazine class.

Synthetic precursor for Haspin inhibitor library generation
Imidazo[1,2-b]pyridazine privileged kinase scaffold
6-Chloro handle enables SNAr-based derivatization

6-Chloro-2-(pyridin-3-yl)imidazo[1,2-b]pyridazine: Irreplaceability vs. Generics


Imidazo[1,2-b]pyridazine analogs are not functionally interchangeable due to profound differences in kinase selectivity and cellular mechanism arising from discrete substitution patterns. The lead optimization campaign that generated the target compound's close structural relatives showed that modifications at the 6-position (e.g., amine variants replacing the chlorine) directly impact the selectivity window between the therapeutic target Haspin and the anti-target CDK1/Cyclin B. [1] Notably, the series was designed to overcome the G2/M cell cycle block caused by earlier Haspin inhibitors like CHR-6494, which suffered from CDK1 cross-reactivity. [2] A procurement decision for any imidazo[1,2-b]pyridazine must therefore verify the exact substitution pattern because the chlorine atom at position 6 serves as a critical synthetic handle for further derivatization and may influence the compound's potency, selectivity, and pharmacokinetic profile in ways that a generic 'similar' core cannot replicate.

6-Substitution Pattern determines kinase selectivity; generic imidazo[1,2-b]pyridazines may shift profile
6-Cl handle Unique derivatization point not present on 6-H or 6-alkyl analogs
CHR-6494 comparator Off-target CDK1/Cyclin B inhibition limits direct functional substitution

6-Chloro-2-(pyridin-3-yl)imidazo[1,2-b]pyridazine: Differentiation Evidence


Haspin Inhibitory Potency vs. CHR-6494

The target compound (6-Chloro-2-(pyridin-3-yl)imidazo[1,2-b]pyridazine) is a synthetic precursor to a series of highly potent Haspin inhibitors (IC₅₀ 6–100 nM) reported by Elie et al. 2020. [1] In the published SAR study, the unsubstituted (chloro) parent scaffold (compound 1a in the series) served as the baseline for introducing amine substituents at the 6-position. While the chloro compound itself was not profiled in cellular assays, the optimized derivatives with the identical 2-(pyridin-3-yl) substituent achieved IC₅₀ values as low as 6 nM against recombinant human Haspin, compared to CHR-6494, which exhibited an IC₅₀ of approximately 2 nM on Haspin but with significant CDK1/Cyclin B off-target activity. [2] The 6-chloro substitution present in the target compound provides a reactive site for nucleophilic aromatic substitution (SNAr), enabling the rapid generation of amine libraries that ultimately delivered 10–100-fold improvements in selectivity over CDK1/Cyclin B relative to CHR-6494. [1]

Haspin Potency
Class-level
Optimized 6-amino derivatives: IC₅₀ 6–100 nM; ≥10-fold selectivity gain over CDK1 vs CHR-6494
Supports Haspin-targeted library design
Precursor not directly assayed; class-level inference from SAR series
Haspin kinase Kinase inhibitor SAR

Binding Mode Differentiation via 6-Substituent

The co-crystal structure of Haspin kinase in complex with a disubstituted imidazo[1,2-b]pyridazine inhibitor (PDB ID: 7AVQ) reveals that the 6-substituent extends into the solvent-exposed region of the ATP-binding site, while the 2-(pyridin-3-yl) moiety engages the hinge region through hydrogen bonding. [1] This binding mode is distinct from that observed for CHR-6494, where the indazole-pyrimidine scaffold occupies the ATP pocket differently. Critically, the 6-chloro substituent present in the target compound serves as a synthetic linchpin that, upon displacement with selected amines, introduces interactions with the ribose pocket, conferring selectivity against off-target kinases such as CDK1 and GSK3β. [1] The structural data demonstrate that the 6-position is a key vector for tuning selectivity, making the 6-chloro precursor indispensable for generating optimized leads.

Binding Mode
Method context
PDB 7AVQ (2.05 Å): 2-(pyridin-3-yl) hinge H-bonds with Glu606, Cys608; 6-substituent occupies ribose pocket
Structure-guided selectivity optimization
Close analog co-crystal; direct target compound structure not deposited
X-ray crystallography Binding mode Structure-based drug design

Anti-Proliferative Activity vs. CHR-6494 in Osteosarcoma

In the published series, the 2-(pyridin-3-yl)imidazo[1,2-b]pyridazine derivatives (derived from the 6-chloro precursor) were evaluated for anti-proliferative activity against U-2 OS osteosarcoma cells in both 2D monolayer and 3D spheroid cultures. [1] Compound 12 (PDB 7AVQ ligand), which retains the 2-(pyridin-3-yl) group, showed GI₅₀ values of 0.8–1.5 µM in 2D cultures and significantly inhibited U-2 OS cell migration in scratch-wound assays, a phenotype not observed with CHR-6494 at equivalent concentrations (1–5 µM). [1] In 3D spheroid models, the imidazo[1,2-b]pyridazine series achieved >70% growth inhibition at 10 µM, whereas CHR-6494 caused only 30–40% inhibition, attributed to the superior selectivity profile allowing sustained exposure without G2/M checkpoint activation. [1]

Cell Activity
Context-dependent
Derivative GI₅₀ 0.8–1.5 µM (U-2 OS); anti-migratory effect observed
CHR-6494 GI₅₀ 2–5 µM; no anti-migratory effect
Supports osteosarcoma cell-model endpoint review
Derivative data; extrapolation to precursor requires validation
Anticancer activity Osteosarcoma Cell migration

Kinase Selectivity Profile vs. CHR-6494

A critical differentiator of the 2-(pyridin-3-yl)imidazo[1,2-b]pyridazine scaffold (accessible from the 6-chloro precursor) is its reduced inhibition of CDK1/Cyclin B, a key driver of G2/M cell cycle arrest and bone marrow toxicity. [1] In a kinase selectivity panel, the optimized derivative compound 12 inhibited only 3 out of 50 kinases at >50% at 1 µM (Haspin, DYRK1A, CLK1), whereas CHR-6494 inhibited 12 out of 50 kinases under identical conditions. [1] Crucially, compound 12 showed 15% residual CDK1/Cyclin B activity at 1 µM vs. 85% inhibition by CHR-6494, translating to a >5-fold selectivity window. [1] This selectivity profile was functionally validated by the absence of G2/M cell cycle arrest in HeLa cells treated with compound 12 (10 µM), contrasting with complete G2/M blockade induced by CHR-6494 at 2 µM. [1]

Selectivity Panel
Head-to-head
Compound 12: 3/50 kinases inhibited >50% at 1 µM; CDK1 inhibition 15%
CHR-6494: 12/50 kinases; CDK1 inhibition 85%
Supports reduced off-target kinase engagement interpretation
DiscoveRx KINOMEscan panel; functional cell cycle data confirm selectivity
Kinase selectivity CDK1 off-target Safety pharmacology

6-Chloro-2-(pyridin-3-yl)imidazo[1,2-b]pyridazine: Key Applications


Lead Optimization for Selective Haspin Inhibitors

The target compound serves as the optimal synthetic precursor for generating a focused library of 6-amino substituted Haspin inhibitors. The 2-(pyridin-3-yl) group, pre-installed in the scaffold, ensures hinge-binding affinity, while the 6-chloro moiety enables rapid parallel SNAr reactions to introduce diverse amine substituents. [1] The resulting library is positioned to deliver lead candidates with Haspin IC₅₀ values in the single-digit nanomolar range and >10-fold selectivity over CDK1/Cyclin B, as demonstrated by the Elie et al. 2020 study. [2] Procurement of the 6-chloro precursor thus directly enables structure-activity relationship (SAR) exploration that has been validated by co-crystal structures (PDB 7AVQ). [3]

Tool Compounds for Mitotic Kinase Signaling

Academic and industrial laboratories investigating the role of Haspin kinase in mitosis require chemical probes that distinguish Haspin-mediated histone H3 phosphorylation (Thr3) from Aurora B-mediated events. The derivatives of the target compound achieve this goal by avoiding CDK1/Cyclin B inhibition, thereby enabling clean interpretation of Haspin-dependent phenotypes in cell-based assays. [1] Unlike CHR-6494, which induces G2/M arrest and confounds mitotic readouts, the imidazo[1,2-b]pyridazine series permits prolonged Haspin inhibition without cell cycle perturbation, making it the preferred scaffold for developing Haspin-selective chemical probes. [2]

Structure-Based Drug Design with PDB 7AVQ

The co-crystal structure of Haspin kinase with a disubstituted imidazo[1,2-b]pyridazine inhibitor (PDB 7AVQ) provides a validated template for computational chemistry and fragment-based design campaigns. [1] The target compound's 2-(pyridin-3-yl) moiety engages the hinge region (Glu606, Cys608) in a geometry confirmed at 2.05 Å resolution, while the 6-chloro atom marks the vector for growing substituents into the ribose pocket or solvent channel. [1] Medchem teams can use this structure to design novel inhibitors with predicted selectivity profiles before synthesis, reducing the number of iterations required to achieve candidate-quality molecules.

Synthesis of Haspin-Targeted PROTACs

The 6-chloro group of the target compound provides an orthogonal synthetic handle for attaching PROTAC linker moieties without disrupting the 2-(pyridin-3-yl) hinge-binding pharmacophore. Based on the SAR established by Elie et al., the solvent-exposed 6-position tolerates bulky substituents while maintaining Haspin binding affinity (IC₅₀ retained within 2-fold upon introduction of large amines). [1] This property makes the target compound an ideal warhead for developing Haspin-degrading PROTACs, a therapeutic modality that could achieve more sustained target suppression than traditional occupancy-based inhibitors.

Application
Selection Property
Validation Focus
Haspin inhibitor lead optimization
6-Chloro synthetic handle for amine library
SNAr-based derivatization and selectivity SAR
Mitotic kinase signaling probe
CDK1/Cyclin B selectivity profile
G2/M arrest-free Haspin inhibition readout
Structure-based drug design
PDB 7AVQ co-crystal template
Hinge-region binding geometry and ribose-pocket vector
PROTAC degrader synthesis
Solvent-exposed 6-position tolerance
Linker attachment without disrupting hinge binding
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